4-(Azidocarbonyl)-2-hydroxybenzoic acid
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Overview
Description
4-(Azidocarbonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a carbonyl group, which is further connected to a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidocarbonyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with azidocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent decomposition of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, given the potentially explosive nature of azides. Additionally, stringent safety protocols are implemented to handle and store azido compounds.
Chemical Reactions Analysis
Types of Reactions: 4-(Azidocarbonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Schmidt reaction, where the azido group reacts with a carbonyl group to form an amine or amide with the expulsion of nitrogen.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Schmidt Reaction: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.
Major Products:
Amines: Formed through reduction or substitution reactions.
Amides: Formed through the Schmidt reaction.
Scientific Research Applications
4-(Azidocarbonyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(azidocarbonyl)-2-hydroxybenzoic acid involves the reactivity of the azido group. In nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas. The Schmidt reaction involves the formation of an acylium ion, which rearranges to form an amine or amide .
Comparison with Similar Compounds
4-(Azidocarbonyl)benzoic acid: Lacks the hydroxy group, making it less reactive in certain reactions.
2-Azidobenzoic acid: Contains an azido group directly attached to the benzene ring, leading to different reactivity patterns.
4-Azidophenol: Similar structure but with an azido group attached to a phenol ring, affecting its chemical behavior
Uniqueness: 4-(Azidocarbonyl)-2-hydroxybenzoic acid is unique due to the presence of both an azido group and a hydroxybenzoic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
141111-53-7 |
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Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
4-carbonazidoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-7(13)4-1-2-5(8(14)15)6(12)3-4/h1-3,12H,(H,14,15) |
InChI Key |
XYOOQPVBDPMDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=[N+]=[N-])O)C(=O)O |
Origin of Product |
United States |
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